N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
BenchChem offers high-quality N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c1-15-14-19(9-10-20(15)24)32(30,31)27-13-3-2-4-18(27)11-12-25-21(28)22(29)26-17-7-5-16(23)6-8-17/h5-10,14,18H,2-4,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYBLFRRDLXKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing heterocyclic groups and protection/deprotection strategies for reactive amines. Key steps to optimize include:
- Reagent Selection : Use of NaBH(OAc)₃ for reductive amination to minimize side reactions .
- Purification : Gradient column chromatography (e.g., silica gel, 10–30% ethyl acetate/hexane) to isolate intermediates with ≥95% purity .
- Yield Improvement : Sequential temperature control (0–80°C) during sulfonylation to prevent premature decomposition .
Critical parameters are reaction time, solvent polarity, and catalyst loading.
Advanced: How can computational modeling predict the compound’s reactivity with biological targets?
Methodological Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations can model interactions with enzymes/receptors. For example:
- Docking Studies : Use AutoDock Vina to simulate binding to the ATP-binding pocket of kinases, focusing on hydrogen bonds between the ethanediamide group and catalytic lysine residues .
- Pharmacophore Mapping : Identify critical moieties (e.g., 4-fluoro-3-methylbenzenesulfonyl) for hydrophobic interactions using Schrödinger’s Phase .
Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd values) .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂ protons) and sulfonyl group integration (δ 7.8–8.2 ppm for aromatic protons) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 534.2 [M+H]<sup>+</sup>) and fragmentation patterns to confirm stoichiometry .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies often arise from assay conditions. For example:
- Cell Line Variability : Test cytotoxicity in both HEK293 (low CYP450 activity) and HepG2 (high metabolic activity) to assess metabolite interference .
- Buffer pH Effects : Compare IC50 values in Tris-HCl (pH 7.4) vs. phosphate buffers (pH 6.8) to evaluate protonation state impacts on receptor binding .
- Positive Controls : Use staurosporine (apoptosis inducer) or imatinib (kinase inhibitor) to benchmark activity .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate (λex/λem = 380/460 nm) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, IC50 determination) using 48-hour exposure .
- Membrane Permeability : Parallel artificial membrane permeability assay (PAMPA) with hexadecane-impregnated filters .
Advanced: How to design SAR studies for derivatives with improved selectivity?
Methodological Answer:
- Core Modifications : Replace 4-chlorophenyl with 3,4-dichlorophenyl to enhance hydrophobic interactions with target pockets .
- Linker Optimization : Substitute ethanediamide with a triazole spacer to reduce metabolic cleavage .
- Stereochemical Analysis : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) and compare IC50 values to identify active conformers .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Co-Solvent Systems : Use 10% DMSO/30% PEG-400 in saline for intraperitoneal administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound and perform UV cross-linking followed by pull-down assays with streptavidin beads .
- CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation via Western blot after heating lysates to 50–60°C .
- SPR Imaging : Immobilize recombinant targets on gold chips and measure real-time binding at 100–500 RU resolution .
Basic: What analytical methods quantify compound stability under storage?
Methodological Answer:
- HPLC-UV : Monitor degradation peaks (e.g., hydrolysis products) over 6 months at -20°C (C18 column, 220 nm) .
- Karl Fischer Titration : Measure moisture content (<0.1% w/w) to assess hygroscopicity .
- DSC (Differential Scanning Calorimetry) : Determine glass transition temperature (Tg) to optimize lyophilization protocols .
Advanced: How to integrate metabolomics data for toxicity profiling?
Methodological Answer:
- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronide conjugates) in hepatocyte incubations .
- Pathway Enrichment : Use MetaboAnalyst to map altered pathways (e.g., glutathione depletion) from plasma metabolomes .
- ROS Detection : Fluorescent probes (DCFH-DA) in primary cardiomyocytes to assess oxidative stress .
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